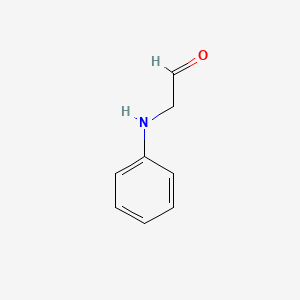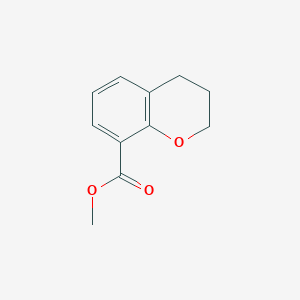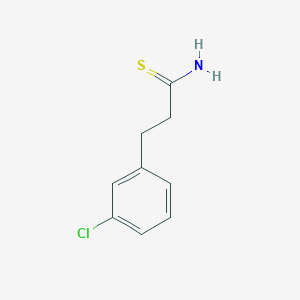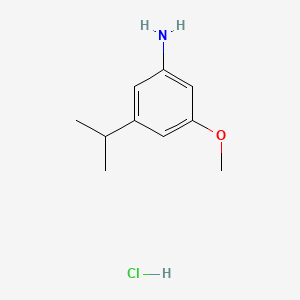
3-Methoxy-5-(propan-2-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of aniline, featuring a methoxy group at the 3-position and an isopropyl group at the 5-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(propan-2-yl)aniline hydrochloride typically involves the alkylation of 3-methoxyaniline with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(propan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Methoxy-5-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy and isopropyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(propan-2-yloxy)aniline: This compound has a similar structure but features an isopropoxy group instead of an isopropyl group.
3-Methoxy-N-(propan-2-yl)aniline: This compound lacks the hydrochloride salt form but shares the core structure.
Uniqueness
3-Methoxy-5-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in certain chemical and pharmaceutical applications.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
3-methoxy-5-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(2)8-4-9(11)6-10(5-8)12-3;/h4-7H,11H2,1-3H3;1H |
InChI Key |
ZKUKGACJMHBZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


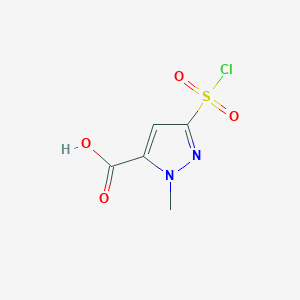
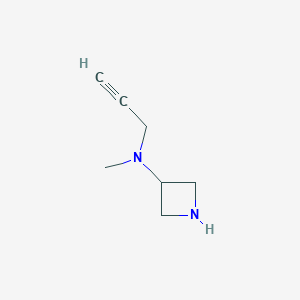
![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)
![[2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)
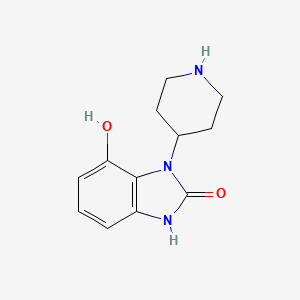
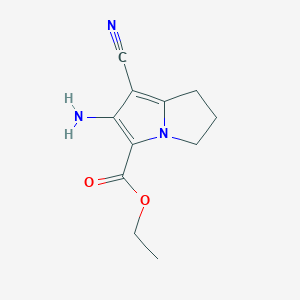
![7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B13467396.png)
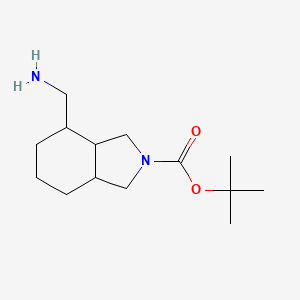
![Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13467409.png)
